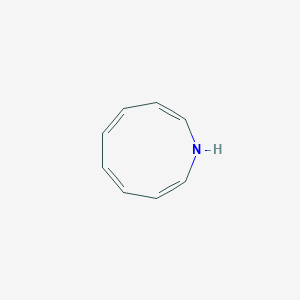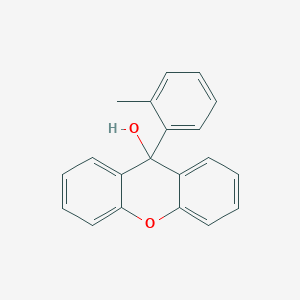
9-(2-Methylphenyl)xanthen-9-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Methylphenyl)xanthen-9-ol: is a chemical compound belonging to the xanthene family. Xanthenes are tricyclic aromatic compounds known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a xanthene core with a hydroxyl group at the 9th position and a 2-methylphenyl substituent.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Methylphenyl)xanthen-9-ol typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method is the classical Grover, Shah, and Shah reaction, which uses zinc chloride and phosphoryl chloride as catalysts . Another approach involves the use of ytterbium, palladium, ruthenium, or copper catalysis . The reaction conditions often include heating the reactants in the presence of a dehydrating agent such as acetic anhydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been reported to improve reaction times and yields .
化学反応の分析
Types of Reactions: 9-(2-Methylphenyl)xanthen-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions
Major Products Formed:
Oxidation: Formation of 9-(2-Methylphenyl)xanthen-9-one.
Reduction: Formation of 9-(2-Methylphenyl)dihydroxanthene.
Substitution: Formation of various substituted derivatives depending on the reagent used
科学的研究の応用
Chemistry: 9-(2-Methylphenyl)xanthen-9-ol is used as a building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions .
Biology: The compound has been studied for its potential biological activities, including anti-cancer and anti-inflammatory properties .
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and Alzheimer’s disease .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials due to its stable aromatic structure .
作用機序
The mechanism of action of 9-(2-Methylphenyl)xanthen-9-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 9th position allows for hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzyme activity, inhibition of cell proliferation, and induction of apoptosis in cancer cells .
類似化合物との比較
- 9-(4-Methylphenyl)xanthen-9-ol
- 9-(3-Methoxyphenyl)xanthen-9-ol
- 9-(4-Methoxyphenyl)xanthen-9-ol
Comparison: While these compounds share a similar xanthene core, the position and nature of the substituents can significantly affect their chemical and biological properties. For example, the presence of a methoxy group can enhance the compound’s ability to form hydrogen bonds, leading to different packing arrangements in crystal structures . The 2-methylphenyl substituent in 9-(2-Methylphenyl)xanthen-9-ol provides unique steric and electronic effects, making it distinct from its analogs .
特性
CAS番号 |
6315-73-7 |
|---|---|
分子式 |
C20H16O2 |
分子量 |
288.3 g/mol |
IUPAC名 |
9-(2-methylphenyl)xanthen-9-ol |
InChI |
InChI=1S/C20H16O2/c1-14-8-2-3-9-15(14)20(21)16-10-4-6-12-18(16)22-19-13-7-5-11-17(19)20/h2-13,21H,1H3 |
InChIキー |
JTSUESUZBMCBJN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2(C3=CC=CC=C3OC4=CC=CC=C42)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9H-Benzo[a]phenoxazin-9-one](/img/structure/B14745102.png)
![2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate](/img/structure/B14745104.png)
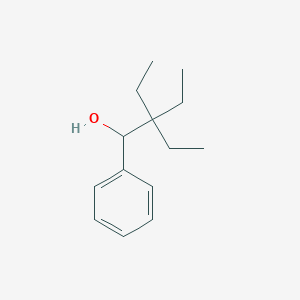
![4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid](/img/structure/B14745108.png)

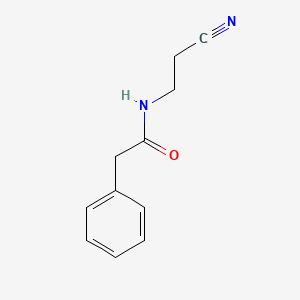
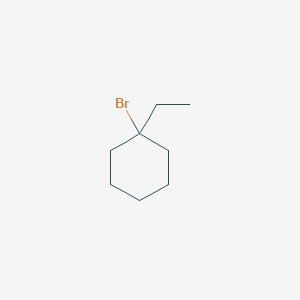
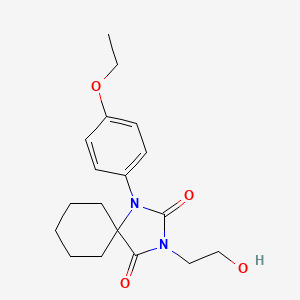
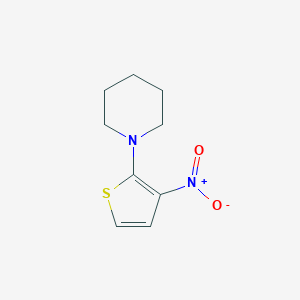

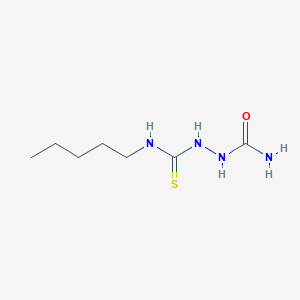
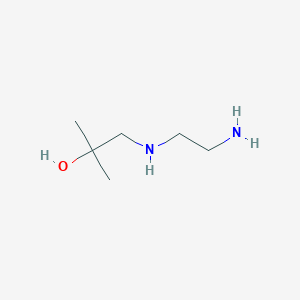
![Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-](/img/structure/B14745158.png)
